AMG-487 metabolite M3
Description
Contextualization of AMG-487 within Chemokine Receptor Antagonist Research
AMG-487 belongs to the (aza)quinazolinone class of compounds and was developed as a selective, orally bioavailable antagonist for the CXCR3 receptor. researchgate.nettocris.com This receptor and its chemokine ligands are key mediators of inflammatory responses, making them a therapeutic target for a variety of autoimmune and inflammatory diseases. researchgate.netnih.gov AMG-487 demonstrated high affinity for CXCR3, inhibiting the binding of its ligands and subsequently blocking receptor-mediated cell migration. tocris.com The compound showed promise in preclinical models of inflammatory conditions, which propelled it into clinical development. ncats.io
Rationale for Comprehensive Metabolite Characterization in Pharmaceutical Research
The comprehensive characterization of drug metabolites is a critical step in drug development. Understanding how a drug is metabolized is essential for several reasons: it helps in identifying pharmacologically active or toxic metabolites, explaining inter-individual variability in drug response, and predicting potential drug-drug interactions. In the case of AMG-487, initial clinical trials in healthy human subjects revealed dose- and time-dependent pharmacokinetics, suggesting that the drug's clearance was being altered upon repeated administration. researchgate.netnih.gov This nonlinear pharmacokinetic profile was a significant finding that necessitated a thorough investigation into the metabolic fate of AMG-487 to understand the underlying mechanisms. nih.govnih.gov The formation of inhibitory metabolites was suspected to be the cause. google.com
Overview of AMG-487 Biotransformation and the Identification of Metabolite M3
The biotransformation of AMG-487 is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. researchgate.netnih.gov In vitro studies using human liver microsomes and hepatocytes, as well as in vivo studies in humans, identified three main metabolites: M1, M2, and M3. researchgate.net
Metabolite M3 is structurally identified as the O-deethyl pyridyl N-oxide of AMG-487. researchgate.netncats.io It is considered a secondary metabolite, meaning it is formed from the further metabolism of primary metabolites. Specifically, M3 results from the N-oxidation of the pyridine (B92270) ring of metabolite M2 (O-deethyl AMG-487) or, alternatively, the O-deethylation of metabolite M1 (pyridyl N-oxide of AMG-487). researchgate.nettandfonline.com
| Metabolite | Chemical Name | Metabolic Reaction |
|---|---|---|
| M1 | Pyridyl N-oxide AMG-487 | N-oxidation of the pyridine ring of AMG-487 |
| M2 | O-deethyl AMG-487 | O-deethylation of the ethoxy group of AMG-487 |
| M3 | O-deethyl pyridyl N-oxide AMG-487 | N-oxidation of M2 or O-deethylation of M1 |
Foundational Research on AMG-487 Metabolic Pathways Leading to M3
The foundational research that elucidated the metabolic pathways of AMG-487, leading to the identification of M3, involved a combination of in vitro and in vivo studies. The investigation was largely driven by the need to explain the observed time-dependent inhibition of CYP3A4.
Initial studies utilized human liver microsomes (HLMs) and hepatocytes to profile the metabolites of AMG-487. researchgate.net These in vitro systems are standard tools in drug metabolism research, allowing for the identification of metabolic pathways in a controlled environment. The use of radiolabeled [³H]AMG-487 was instrumental in tracking and quantifying the parent drug and its metabolites.
Advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), were crucial for the separation, detection, and structural elucidation of the metabolites. researchgate.netnih.gov High-resolution mass spectrometry provided accurate mass measurements, which, combined with tandem mass spectrometry (MS/MS) fragmentation patterns, allowed for the confident identification of M1, M2, and M3. researchgate.net
Further investigations focused on the sequential metabolism of the primary metabolites. nih.gov For instance, incubations of the M2 metabolite with recombinant CYP3A4 confirmed its role as a precursor to other metabolites and as a time-dependent inhibitor of the enzyme. nih.govnih.gov Isotope-labeling experiments using [¹⁸O]H₂O helped to confirm the mechanisms of oxygen incorporation during the metabolic reactions, providing further evidence for the proposed structures, although no change was detected for the N-oxide metabolite M3. researchgate.net These meticulous studies ultimately confirmed that the complex metabolic cascade of AMG-487, including the formation of M3, was linked to the observed alterations in its pharmacokinetic profile. nih.gov
| Research Area | Key Findings | Primary Methodologies |
|---|---|---|
| Metabolite Identification | Identified M1, M2, and M3 as the main metabolites. M3 is the O-deethyl pyridyl N-oxide derivative. researchgate.net | Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution MS, Tandem MS (MS/MS). researchgate.net |
| Enzyme Involvement | CYP3A4 is the primary enzyme responsible for the metabolism of AMG-487 and its primary metabolites. researchgate.netnih.gov | In vitro incubations with human liver microsomes, hepatocytes, and recombinant CYP enzymes. researchgate.net |
| Pharmacokinetic Impact | Metabolite M2 was identified as a time-dependent inhibitor of CYP3A4, explaining the nonlinear pharmacokinetics of AMG-487. nih.gov | In vivo pharmacokinetic studies in humans, in vitro enzyme inhibition assays. nih.gov |
| Metabolic Pathway Elucidation | Established the sequential nature of metabolism, with M3 being a secondary metabolite. nih.govresearchgate.net | Incubation of primary metabolites with metabolizing systems, use of radiolabeled compounds. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
752244-92-1 |
|---|---|
Molecular Formula |
C30H24F3N5O5 |
Molecular Weight |
591.5 g/mol |
IUPAC Name |
N-[(1R)-1-[3-(4-hydroxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-[(1-oxidopyridin-1-ium-3-yl)methyl]-2-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C30H24F3N5O5/c1-19(28-35-27-25(5-2-14-34-27)29(41)38(28)22-8-10-23(39)11-9-22)37(18-21-4-3-15-36(42)17-21)26(40)16-20-6-12-24(13-7-20)43-30(31,32)33/h2-15,17,19,39H,16,18H2,1H3/t19-/m1/s1 |
InChI Key |
GJYSTNPOXMTWIE-LJQANCHMSA-N |
Isomeric SMILES |
C[C@H](C1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)O)N(CC4=C[N+](=CC=C4)[O-])C(=O)CC5=CC=C(C=C5)OC(F)(F)F |
Canonical SMILES |
CC(C1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)O)N(CC4=C[N+](=CC=C4)[O-])C(=O)CC5=CC=C(C=C5)OC(F)(F)F |
Origin of Product |
United States |
Biotransformation Pathways and Enzymatic Mechanisms of Amg 487 Metabolite M3 Formation
Identification of Key Metabolites of AMG-487
The metabolism of AMG-487 gives rise to several key metabolites, which are designated as M1, M2, and M3. These metabolites are the result of primary metabolic transformations of the parent compound.
Enzymatic Mediation of M3 Biogenesis
The formation of AMG-487 metabolites is mediated by specific enzyme systems within the body. The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, plays a central role in the metabolism of many xenobiotics, including AMG-487.
Cytochrome P450 Isoform Involvement in M3 Formation
The biotransformation of AMG-487 is significantly influenced by cytochrome P450 enzymes. nih.gov The CYP3A4-mediated biotransformation of AMG-487 has been shown to produce an inhibitory metabolite that affects the drug's pharmacokinetics. nih.gov
The CYP3A4 isoenzyme is a key player in the metabolism of AMG-487. nih.gov While the broader role of CYP3A4 in AMG-487 metabolism is established, the specific contribution of CYP3A4 and CYP3A5 to the formation of the M3 metabolite is not extensively detailed in the available research.
Chemical inhibition studies are a standard method to confirm the involvement of specific CYP isoforms in a drug's metabolism. Ketoconazole (B1673606) is a known inhibitor of CYP3A4 and is often used in such studies. While the metabolism of other AMG-487 metabolites has been investigated using these methods, specific details regarding the impact of ketoconazole on the formation of the M3 metabolite are not prominently described in the scientific literature.
Sequential Metabolic Cascades Contributing to M3 Formation
The metabolic pathway of AMG-487 can involve sequential reactions, where a primary metabolite undergoes further transformation. Research indicates that the M2 metabolite of AMG-487 is further metabolized to M4 and M5. nih.gov However, the specific sequential metabolic cascades that lead directly to the formation of the M3 (N-oxide) metabolite are not fully elucidated in the available literature.
In Vitro Metabolic Characterization of AMG-487 Metabolite M3 Formation
The study of AMG-487 metabolism has been conducted using various in vitro systems that mimic hepatic metabolism in humans.
The biotransformation of AMG-487 is extensively studied in human liver microsomes (HLMs) and cultured hepatocyte systems. These models are standard for assessing hepatic metabolism as they contain the primary drug-metabolizing enzymes, including the Cytochrome P450 family. Research has confirmed that the metabolism of AMG-487 is dependent on CYP3A enzymes, which are abundant in these systems. nih.gov Incubations of AMG-487 in HLMs and hepatocytes lead to the formation of its primary metabolites, M1 (pyridyl N-oxide) and M2 (O-deethylated). nih.gov Given that M3 is a direct metabolite of M1, its formation is also studied within these hepatic systems, providing a platform to understand the sequence of enzymatic reactions.
While the formation of M1 and M2 has been well-characterized, detailed quantitative kinetic parameters for the specific formation of M3 from M1 are not extensively documented in publicly available literature. Kinetic studies have largely focused on the M2 metabolite due to its role as an inhibitor of CYP3A. For M2, kinetic constants such as the inhibition constant (Ki) of 0.75 µM for competitive inhibition and parameters for mechanism-based inhibition (unbound KI = 1.4 µM, kinact = 0.041 min⁻¹) have been determined. nih.gov Similar quantitative analysis for the conversion of M1 to M3 would require specific assays to measure the rate of M3 appearance over time in hepatic systems.
Table 2: Reported Kinetic Data for AMG-487 Metabolites
| Metabolite | Parameter | Value | System |
| M2 | Competitive Inhibition (Ki) | 0.75 µM | Hepatic Systems |
| M2 | Mechanism-Based Inhibition (KI, unbound) | 1.4 µM | Hepatic Systems |
| M2 | Mechanism-Based Inhibition (kinact) | 0.041 min⁻¹ | Hepatic Systems |
| M3 | N/A | Data not publicly available | N/A |
Mechanistic Elucidation of M3 Formation through Isotopic Labeling (e.g., [18O]H2O experiments)
Isotopic labeling experiments are powerful tools for elucidating the mechanisms of metabolic reactions. For instance, studies using water labeled with a heavy oxygen isotope ([18O]H2O) have been employed to investigate the formation of the reactive metabolites M4 and M5. nih.gov These experiments confirmed that the oxygen atom incorporated during the hydroxylation of M2 to M4 originates from molecular oxygen (O2), not water. nih.gov
While this technique has been applied to the M4/M5 pathway, specific studies utilizing isotopic labeling to mechanistically detail the N-oxidation of AMG-487 to M1 or the subsequent O-deethylation to M3 are not described in the available literature. Such experiments could definitively confirm the source of the oxygen atom in the N-oxide functional group of M1 and provide further mechanistic insight into the enzymatic processes leading to M3.
Based on a comprehensive review of scientific literature, there is insufficient specific, publicly available information to construct a detailed article focused solely on a compound identified as “this compound.”
Studies on the biotransformation of the parent compound, AMG-487, have led to the characterization of several metabolites, which have been designated with labels such as M1, M2, M4, and M5. For instance, the M1 metabolite has been identified as the pyridyl N-oxide of AMG-487, while the M2 metabolite is the O-deethylated form.
The designation "M3" has appeared in the context of metabolic profiling of NBI-74330, a compound that is structurally analogous to AMG-487. In that specific research, M3 was identified as the pyridyl N-oxide metabolite of NBI-74330. While a pyridyl N-oxide metabolite of AMG-487 has also been identified, it is referred to as M1 in other studies.
Due to the absence of direct and consistent identification and characterization data for a metabolite specifically named "this compound," it is not possible to generate the detailed, scientifically accurate article as requested under the provided outline. The available research does not provide the necessary analytical specifics, such as chromatographic behavior or mass spectrometric fragmentation patterns, for a compound consistently labeled as this compound.
Analytical Methodologies for the Identification and Quantification of Amg 487 Metabolite M3
Advanced Analytical Strategies in Metabolite Research
Integration of Nanofractionation with Bioaffinity Assessment for Metabolite Characterization
The comprehensive characterization of drug metabolites is a critical step in drug discovery and development, providing insights into the potential efficacy and safety of a new chemical entity. For AMG-487, a potent antagonist of the chemokine receptor CXCR3, understanding the bioactivity of its metabolites is essential. nih.gov An advanced analytical approach that combines high-resolution liquid chromatography-mass spectrometry (LC-MS) with at-line nanofractionation and subsequent bioaffinity assessment has been instrumental in characterizing the metabolic profile of CXCR3 ligands. nih.gov
This methodology allows for the separation of complex metabolic mixtures, followed by the precise identification and quantification of individual metabolites by mass spectrometry. nih.gov Concurrently, the separated metabolites are collected in microtiter plates using a nanofractionation technique. This enables the direct assessment of their biological activity through radioligand binding assays. nih.gov
In the investigation of AMG-487's metabolism, a key metabolite identified is the pyridyl N-oxide, analogous to the M3 metabolite of other CXCR3 antagonists. nih.govresearchgate.net Research has shown that this pyridyl N-oxide metabolite is not only pharmacologically active but is reported to be four times more potent than the parent compound, AMG-487, indicating a significant affinity for the CXCR3 receptor. nih.gov The integration of nanofractionation with bioaffinity assessment provides a direct means to confirm such activity from a complex mixture.
The process involves the chromatographic separation of the metabolites, which are then split for parallel analysis. A portion of the eluent is directed to the mass spectrometer for structural identification, while the remainder is fractionated into 96-well plates. nih.gov The resolution of the nanofractionation can be adjusted by varying the collection time per well, with higher frequencies yielding more detailed bioactivity profiles across a chromatographic peak. nih.gov Following fractionation, a radioligand binding assay is performed on the collected fractions to determine the receptor binding affinity of the individual metabolites.
Detailed research findings on the metabolic profiling of CXCR3 ligands have demonstrated the power of this integrated approach. For instance, in studies of compounds structurally related to AMG-487, this method has successfully identified bioactive metabolites and provided an estimation of their individual bioaffinities. nih.gov The identification of metabolite structures is achieved through accurate mass measurements and MS/MS fragmentation analysis. nih.gov
The following table summarizes the key analytical parameters and findings related to the characterization of AMG-487 and its metabolites using this integrated analytical platform.
| Analytical Technique | Parameter | Details |
| Liquid Chromatography | Column | Reversed-phase |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | |
| Flow Rate | 0.6 mL/min | |
| Temperature | 30 °C | |
| Mass Spectrometry | Ionization Mode | Positive Electrospray Ionization (ESI) |
| Analyzer | Ion Trap-Time-of-Flight (IT-TOF) | |
| Data Acquisition | Full scan MS and data-dependent MS/MS | |
| Nanofractionation | Plate Format | 96-well plates |
| Collection Time | Variable (e.g., 3 to 24 seconds/well) to adjust resolution | |
| Bioaffinity Assessment | Assay Type | Radioligand binding assay |
| Target Receptor | CXCR3 |
This table is a representation of typical parameters used in the described methodology based on available literature.
Further detailed analysis of the mass spectrometric data for the N-oxide metabolite of AMG-487 (M3) reveals the following:
| Metabolite | m/z (mass-to-charge ratio) | Bioactivity |
| AMG-487 Metabolite M3 (N-oxide) | 594 | Approximately 4x more potent than parent compound (AMG-487) |
This data is compiled from published research on AMG-487 metabolism. nih.govresearchgate.net
The successful application of this integrated nanofractionation and bioaffinity assessment methodology provides a powerful tool for identifying and characterizing pharmacologically active metabolites in the early stages of drug discovery, enabling a more thorough understanding of a drug's in vivo behavior. nih.gov
Pharmacological and Biological Research on Amg 487 Metabolite M3
Investigation of Receptor Binding Properties
The interaction of AMG-487 and its metabolites with the CXCR3 receptor is a primary determinant of their biological activity. Research in this area has sought to characterize the affinity and efficacy of these compounds at this key chemokine receptor.
Assessment of CXCR3 Receptor Affinity and Binding Efficacy of AMG-487 Metabolite M3
The M3 metabolite of AMG-487 is identified as a pyridyl N-oxide derivative. Studies have revealed that this particular metabolic transformation has a significant impact on the compound's interaction with the CXCR3 receptor. Notably, the pyridyl N-oxide metabolite of AMG-487 has been reported to be four times more potent than the parent compound, AMG-487, in its activity related to the CXCR3 receptor nih.gov. This enhancement in potency suggests that the N-oxidation of the pyridine (B92270) ring results in a molecule with a higher affinity or more effective binding to the receptor, leading to a more pronounced biological effect.
Comparative Receptor Interaction Profiles with Parent Compound (AMG-487) and Other Metabolites (e.g., M1)
A direct comparison of the receptor interaction profiles of this compound with the parent compound and other metabolites is essential for a complete understanding of its pharmacological contribution. While quantitative binding affinity data (such as IC50 values) for M3 are not extensively detailed in publicly available literature, the qualitative description of its enhanced potency provides a valuable point of comparison.
| Compound | Description | Relative Potency at CXCR3 Receptor |
| AMG-487 | Parent Compound | 1x |
| Metabolite M3 | Pyridyl N-oxide | 4x |
Cellular and Molecular Activity Studies
The biological consequences of receptor binding are elucidated through cellular and molecular activity studies. These investigations aim to understand how AMG-487 and its metabolites modulate cellular pathways and responses.
Examination of this compound for Modulatory Effects on Cellular Pathways (e.g., contrast with M2's CYP3A inhibition)
While the parent compound, AMG-487, is known to modulate inflammatory responses by blocking the CXCR3 receptor, specific studies detailing the modulatory effects of the M3 metabolite on cellular pathways are limited. The enhanced potency of M3 at the CXCR3 receptor strongly suggests that it would also modulate CXCR3-mediated signaling pathways, potentially to a greater extent than AMG-487 itself. These pathways are known to be involved in inflammatory processes nih.govmdpi.com.
In contrast, significant research has been conducted on the AMG-487 metabolite M2. This metabolite has been identified as a time-dependent inhibitor of the cytochrome P450 enzyme CYP3A4 nih.gov. This inhibition is a distinct molecular activity from the CXCR3 antagonism of the parent compound and M3. The M2 metabolite's effect on CYP3A4 is a critical factor in the pharmacokinetic profile of AMG-487, as it can lead to drug-drug interactions and non-linear pharmacokinetics nih.gov. Currently, there is no available information to suggest that the M3 metabolite has a similar inhibitory effect on CYP3A enzymes.
Contribution to Structure-Activity Relationship (SAR) Derivations
The study of metabolites can provide valuable insights into the structure-activity relationships (SAR) of a class of compounds. By understanding how metabolic changes affect biological activity, medicinal chemists can design more effective and safer drugs.
The finding that the N-oxidation of the pyridine moiety in AMG-487 to form the M3 metabolite increases potency at the CXCR3 receptor is a significant piece of SAR data nih.gov. This suggests that the introduction of an N-oxide group in this position of the molecule enhances its interaction with the receptor. This could be due to altered electronic properties, improved hydrogen bonding capabilities, or a more favorable conformational orientation within the receptor's binding pocket. This information is valuable for the future design of novel CXCR3 antagonists, as it highlights a structural modification that can be exploited to improve potency.
Understanding the Impact of Metabolic Transformations on Biological Activity
In the case of AMG-487, a potent and selective antagonist of the CXC chemokine receptor 3 (CXCR3), metabolic processes in the human body lead to the formation of several metabolites. Among these, the pyridyl N-oxide metabolite, also referred to as M1, has garnered particular interest due to its own significant biological activity.
Research Findings on this compound
Notably, the pyridyl N-oxide metabolite of AMG-487 has been shown to possess significantly increased potency as a CXCR3 antagonist compared to the parent compound. In vitro cell migration assays have demonstrated an apparent four-fold increase in the potency of this metabolite imperial.ac.uk. This enhancement of biological activity upon metabolic transformation underscores the importance of considering the pharmacological profiles of metabolites when evaluating the clinical performance of a drug candidate. The increased potency of the pyridyl N-oxide metabolite suggests that it may contribute significantly to the therapeutic efficacy observed after the administration of AMG-487.
The parent compound, AMG-487, is a selective CXCR3 antagonist that inhibits the binding of its ligands, such as CXCL10 and CXCL11 medchemexpress.comselleckchem.com. This antagonism prevents the downstream signaling cascades that lead to cell migration and calcium mobilization medchemexpress.com. The enhanced potency of its pyridyl N-oxide metabolite indicates a stronger interaction with the CXCR3 receptor, leading to a more pronounced inhibition of these cellular responses.
Table 1: Comparative Biological Activity of AMG-487 and its Metabolite M3
| Compound | Target | Assay Type | IC50 (nM) | Potency Relative to Parent |
| AMG-487 | CXCR3 | CXCL10 Binding | 8.0 | - |
| AMG-487 | CXCR3 | CXCL11 Binding | 8.2 | - |
| AMG-487 | CXCR3 | IP-10 Induced Cell Migration | 8 | - |
| AMG-487 | CXCR3 | ITAC Induced Cell Migration | 15 | - |
| AMG-487 | CXCR3 | MIG Induced Cell Migration | 36 | - |
| AMG-487 | CXCR3 | ITAC Induced Calcium Mobilization | 5 | - |
| This compound (Pyridyl N-oxide) | CXCR3 | Cell Migration | Approx. 2 | ~4-fold increase |
Data for the metabolite M3 is based on the reported four-fold increase in potency from in vitro cell migration assays relative to the parent compound's activity in the IP-10 induced cell migration assay.
Emerging Research Areas and Methodological Advances for Amg 487 Metabolite M3
Refined Methodologies for In Vitro and Ex Vivo Metabolic Studies
The investigation of AMG-487 metabolite M3 necessitates sophisticated in vitro and ex vivo systems to accurately replicate and study its formation and activity. Standard methodologies involve the use of various enzyme sources to understand the metabolic fate of a parent compound. admescope.com For AMG-487 and its metabolites, these studies are crucial for identifying the enzymes responsible for their formation and subsequent biotransformation.
Key in vitro systems for studying metabolite formation include:
Liver Microsomes and S9 Fractions: These subcellular fractions are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, and are fundamental for identifying primary metabolic pathways. admescope.com Studies on AMG-487 have confirmed that its biotransformation is mediated by CYP3A4. nih.gov
Hepatocytes: Using primary hepatocytes in culture provides a more comprehensive view of metabolism, as these cells contain a full complement of both phase I and phase II metabolic enzymes and cofactors. admescope.com This system is better suited for studying complex metabolic sequences, such as the sequential metabolism observed with AMG-487. nih.gov
Recombinant Enzymes: The use of specific recombinant human enzymes allows for the precise identification of the enzymes involved in a particular metabolic step. This is essential for understanding inter-individual variability in drug metabolism. admescope.com
A significant advancement in this area is the coupling of liquid chromatography-mass spectrometry (LC-MS) with bioaffinity assessment. This technique allows for the identification of metabolites from complex mixtures and provides an simultaneous estimation of their biological activity. nih.gov For instance, such a method could confirm that the this compound, a pyridyl N-oxide, binds to the CXCR3 receptor, and has been shown to be more potent than the parent compound. nih.gov
| Methodology | Enzyme Source | Application in Metabolite M3 Studies | Primary Outcome |
|---|---|---|---|
| In Vitro Incubation | Human Liver Microsomes, S9 Fractions | Initial screening for metabolic pathways and stability. | Identification of major metabolites, including M3. |
| Hepatocyte Culture | Cryopreserved or Fresh Human Hepatocytes | Comprehensive profiling of Phase I and Phase II metabolites. | Understanding the complete metabolic cascade leading to and from M3. |
| Recombinant Enzyme Assays | Specific CYP or UGT enzymes (e.g., CYP3A4) | Pinpointing the specific enzymes responsible for M3 formation. | Data for predicting drug-drug interactions and genetic influences. |
| LC-MS with Bioaffinity Assessment | Metabolic Mixtures | Simultaneous identification and bioactivity screening of M3. | Confirmation of M3's binding affinity to targets like CXCR3. nih.gov |
Advanced Computational Approaches for Predicting Metabolite Fate and Biological Activity
Computational, or in silico, models are increasingly integral to modern drug development, offering predictive insights into a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov These approaches are particularly valuable for anticipating the formation of metabolites like M3 and estimating their potential biological activities or liabilities before resource-intensive laboratory studies are conducted.
Two primary categories of in silico approaches are employed:
Molecular Modeling: This structure-based method uses the three-dimensional structures of drug-metabolizing enzymes to predict how a compound like AMG-487 will bind and be transformed. Techniques such as molecular docking and quantum mechanics (QM) calculations can identify the most likely sites of metabolism on the parent molecule, predicting the formation of specific metabolites. nih.gov QM calculations are especially useful for evaluating the likelihood of bond-breaking, a fundamental step in metabolic transformation. nih.gov
Data Modeling: This approach relies on analyzing existing datasets of known metabolic transformations to build predictive algorithms. By comparing the chemical structure of a new compound to this database, these models can predict its metabolites based on molecular similarity or physicochemical properties. nih.gov
For AMG-487, computational models could be used to predict the formation of the pyridyl N-oxide (M3) and other metabolites. Furthermore, these tools can predict the potential for metabolites to inhibit key enzymes like CYP3A4, a known issue for other AMG-487 metabolites such as M2 and M4, which can lead to non-linear pharmacokinetics. nih.govnih.gov
Novel Experimental Models for Investigating Metabolite Biological Relevance
Determining the in vivo biological relevance of a metabolite is crucial. While in vitro assays can confirm target binding, whole-animal models are necessary to understand the physiological and pathological consequences of a metabolite's activity. The parent compound, AMG-487, has been evaluated in several preclinical models, which could be adapted to specifically investigate the effects of the M3 metabolite.
Examples of relevant experimental models include:
Collagen-Induced Arthritis (CIA) Mouse Model: AMG-487 has been shown to alleviate joint inflammation in this model of rheumatoid arthritis. nih.gov Administering the isolated M3 metabolite to these animals could determine if it contributes to or enhances the anti-inflammatory effects of the parent drug.
Metastatic Cancer Models: Studies have demonstrated that AMG-487 can reduce lung metastases in murine models of breast cancer. medchemexpress.comresearchgate.net This anti-metastatic activity was linked to the drug's effect on both tumor cells and the host immune system. researchgate.net Investigating M3 in these models would clarify whether it is a key driver of the observed anti-tumor effects.
These models would allow researchers to assess whether M3 possesses a distinct pharmacological profile that could be therapeutically exploited or if it contributes to any off-target effects.
| Experimental Model | Parent Compound (AMG-487) Finding | Potential Application for Metabolite M3 |
|---|---|---|
| Collagen-Induced Arthritis (CIA) in Mice | Significantly alleviated joint inflammation. nih.gov | To assess if M3 contributes to the anti-inflammatory activity. |
| Syngeneic Murine Model of Metastatic Breast Cancer | Reduced the number and size of lung metastases. medchemexpress.comresearchgate.net | To determine if M3 is responsible for the anti-metastatic effects. |
| In Vitro Lymphocyte Migration Assays | Blocked lymphocyte migration mediated by CXCL9, CXCL10, or CXCL11. medchemexpress.com | To quantify the potency of M3 in blocking CXCR3-mediated cell migration compared to the parent drug. |
Strategic Development in Metabolite Characterization Technologies
The accurate identification and structural elucidation of metabolites are foundational to understanding their biological role. Modern analytical chemistry provides powerful tools for this purpose, moving beyond simple detection to detailed characterization.
Key technologies include:
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements. This precision allows chemists to determine the elemental composition of a metabolite, which is a critical step in deducing its structure. admescope.com
Tandem Mass Spectrometry (MS/MS): By isolating a metabolite ion and fragmenting it, MS/MS provides structural information that helps to pinpoint the exact site of metabolic modification on the parent molecule. nih.gov
Radiolabeling: Synthesizing AMG-487 with a radioactive isotope (e.g., ³H or ¹⁴C) allows for sensitive tracking of all metabolites in complex biological matrices. This ensures that no significant metabolites are missed during analysis. admescope.com Subsequent analysis with techniques like on-line or off-line radiodetection coupled with UPLC can quantify the relative abundance of each metabolite. admescope.com
These advanced analytical techniques were instrumental in unraveling the complex metabolic pathway of AMG-487, which involves the formation of multiple reactive metabolites that can covalently modify proteins like CYP3A4. nih.gov Applying these strategies is essential for the definitive characterization of M3 and any of its subsequent metabolites.
Future Directions in Understanding Metabolite-Driven Biological Phenomena
Future research should focus on:
Quantitative Assessment of Metabolite Activity: It is not enough to know that a metabolite is active; its potency and efficacy relative to the parent compound must be quantified. For M3, this means determining its precise affinity (Kᵢ) and functional activity at the CXCR3 receptor.
Elucidating Metabolite-Specific Effects: Research must investigate whether metabolites have unique biological effects separate from the parent drug. For example, while AMG-487 is a CXCR3 antagonist, it is important to confirm that M3 does not have agonist or allosteric modulating properties, or interact with other off-target receptors.
Connecting Metabolism to Clinical Outcomes: A major challenge is to link the formation of specific metabolites to the observed clinical effects, including both efficacy and adverse events. The clinical failure of AMG-487 was attributed to non-linear pharmacokinetics, likely caused by the formation of inhibitory metabolites that affected CYP3A4 enzymes. nih.gov Understanding whether M3 contributes to this phenomenon or possesses a more favorable profile is a critical question.
Personalized Medicine Approaches: Investigating how genetic variations in drug-metabolizing enzymes affect the ratio of AMG-487 to its various metabolites could help explain inter-individual differences in drug response and could inform patient selection in future clinical trials of similar compounds.
By pursuing these research avenues, the scientific community can gain a more complete picture of the complex interplay between a drug, its metabolites, and the biological system, ultimately leading to the design of safer and more effective medicines.
Q & A
Q. What analytical methods are recommended for identifying and quantifying AMG-487 metabolite M3 in biological samples?
Metabolite M3 can be characterized using liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) coupled with advanced data processing tools like XCMS for nonlinear peak alignment and metabolite identification . The Metabolomics Workbench repository provides protocols for standardizing workflows, including normalization and missing value estimation, to ensure reproducibility across studies . For reactive metabolites like M3 (a quinone derivative), covalent binding assays to CYP3A4 should be integrated to confirm enzyme adduct formation .
Q. What metabolic pathways contribute to the formation of M3 from AMG-487?
AMG-487 undergoes sequential CYP3A-mediated metabolism :
- Primary metabolites : M1 (pyridyl N-oxide) and M2 (O-deethylated AMG-487) .
- Secondary metabolism : M2 is further oxidized by CYP3A to form M3, a reactive quinone metabolite that covalently binds to CYP3A4 (Cys239 residue), causing mechanism-based enzyme inhibition . Experimental validation requires in vitro microsomal assays with CYP3A inhibitors (e.g., ketoconazole) to track sequential metabolite formation .
Q. How does M3 influence CYP3A4 activity, and what are the implications for drug-drug interactions (DDIs)?
M3 acts as a mechanism-based inhibitor of CYP3A4 (unbound KI = 1.4 μM, kinact = 0.041 min⁻¹), leading to time-dependent pharmacokinetic (PK) changes in AMG-487 . Researchers should:
- Use hepatocyte incubations to quantify irreversible enzyme inactivation.
- Model DDIs using physiologically based PK (PBPK) simulations incorporating M3’s inhibitory constants .
Advanced Research Questions
Q. How should experimental designs address the confounding effects of AMG-487’s autoinhibitory metabolism (via M3) in preclinical models?
- Dose escalation studies : Monitor nonlinear PK shifts at doses >25 mg, where M3 accumulation reduces systemic clearance (e.g., 96-fold AUC increase on day 7 vs. 28-fold on day 1 at higher doses) .
- Coadministration with CYP3A modulators : Use rifampicin (inducer) or ketoconazole (inhibitor) to isolate M3’s contribution to PK variability .
- Genetic models : Employ CYP3A4-humanized mice to recapitulate human-specific metabolite profiles .
Q. How can researchers reconcile conflicting data on AMG-487’s efficacy in preclinical vs. clinical studies?
- Metabolite activity : Preclinical models (e.g., LPS-induced bone loss in mice) show efficacy via CXCR3 antagonism , but clinical failure in psoriasis/RA may stem from insufficient M3 exposure or species-specific CYP3A metabolism .
- Biomarker stratification : In MASH models, AMG-487 reduced hepatic CXCR3+ CD4+ T cells and injury markers without reversing fibrosis, suggesting context-dependent outcomes . Validate target engagement via flow cytometry (CXCR3+ cell frequency) and plasma ALT/AST levels .
Q. What methodologies are critical for assessing M3’s role in time-dependent PK and toxicity?
- Mechanistic PK/PD modeling : Incorporate M3’s KI and kinact to predict enzyme inactivation and parent drug accumulation .
- Reactive metabolite trapping : Use glutathione (GSH) or cyanide to stabilize M3 for LC-MS quantification .
- Toxicity screens : Evaluate covalent binding in primary hepatocytes and correlate with transcriptomic data (e.g., oxidative stress pathways) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
